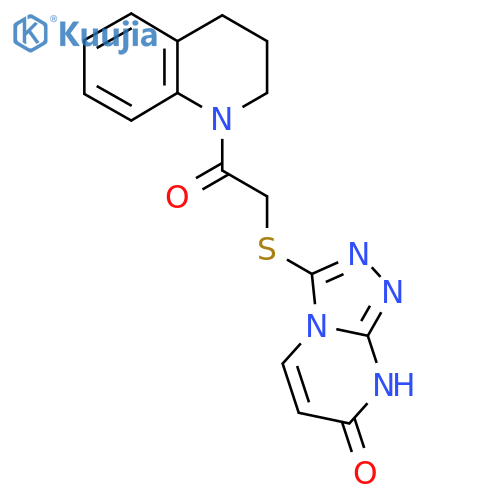Cas no 877637-88-2 (3-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one)

877637-88-2 structure
商品名:3-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one
3-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one 化学的及び物理的性質
名前と識別子
-
- 3-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one
- AKOS024654937
- SR-01000020526
- SR-01000020526-1
- 3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
- AB00678661-01
- F2513-0024
- 877637-88-2
- 3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
- 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
-
- インチ: 1S/C16H15N5O2S/c22-13-7-9-21-15(17-13)18-19-16(21)24-10-14(23)20-8-3-5-11-4-1-2-6-12(11)20/h1-2,4,6-7,9H,3,5,8,10H2,(H,17,18,22)
- InChIKey: DSCVORDEBBVKNY-UHFFFAOYSA-N
- ほほえんだ: S(C1=NN=C2NC(C=CN12)=O)CC(N1C2C=CC=CC=2CCC1)=O
計算された属性
- せいみつぶんしりょう: 341.09464591g/mol
- どういたいしつりょう: 341.09464591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 543
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2513-0024-2μmol |
3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
877637-88-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2513-0024-1mg |
3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
877637-88-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2513-0024-20mg |
3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
877637-88-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2513-0024-4mg |
3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
877637-88-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2513-0024-10μmol |
3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
877637-88-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2513-0024-3mg |
3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
877637-88-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2513-0024-15mg |
3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
877637-88-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2513-0024-25mg |
3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
877637-88-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2513-0024-30mg |
3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
877637-88-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2513-0024-10mg |
3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
877637-88-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
877637-88-2 (3-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
